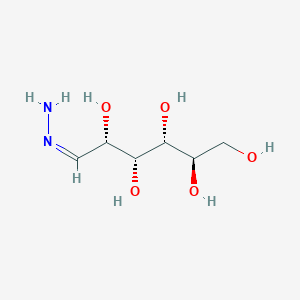
(2R,3R,4R,5S,6Z)-6-hydrazinylidenehexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple hydroxyl groups and a hydrazinylidene moiety, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol typically involves the following steps:
Starting Materials: The synthesis begins with hexane derivatives that are functionalized with hydroxyl groups.
Hydrazinylidene Introduction: The hydrazinylidene group is introduced through a reaction with hydrazine or its derivatives under controlled conditions.
Stereochemical Control: The stereochemistry is controlled using chiral catalysts or reagents to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinylidene group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4R,5S,6S)-2-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol .
- (2R,3R,4R,5S)-2-(HYDROXYMETHYL)-1-NONYLPIPERIDINE-3,4,5-TRIOL .
Propiedades
Fórmula molecular |
C6H14N2O5 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6Z)-6-hydrazinylidenehexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H14N2O5/c7-8-1-3(10)5(12)6(13)4(11)2-9/h1,3-6,9-13H,2,7H2/b8-1-/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
GBNXMEVVZBZIAC-ZXGIQDOWSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](/C=N\N)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=NN)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















